molecular formula C17H24N2O3 B2767953 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034388-88-8

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2767953
CAS No.: 2034388-88-8
M. Wt: 304.39
InChI Key: IVKAPDBUPAPNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a cyclohexene ring, an ethyl chain, and a methoxyethoxy group attached to an isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves a multi-step process:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Attachment of the ethyl chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Introduction of the methoxyethoxy group: This step involves the reaction of an appropriate alcohol (such as 2-methoxyethanol) with a suitable leaving group.

    Formation of the isonicotinamide core: This can be synthesized through the reaction of isonicotinic acid with an amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the saturation of the cyclohexene ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydride or other strong bases in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted isonicotinamides.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide can be compared with other isonicotinamide derivatives:

    N-(2-(cyclohex-1-en-1-yl)ethyl)isonicotinamide: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.

    2-(2-methoxyethoxy)isonicotinamide: Lacks the cyclohexene ring, affecting its biological activity and applications.

The unique combination of the cyclohexene ring, ethyl chain, and methoxyethoxy group in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-21-11-12-22-16-13-15(8-10-18-16)17(20)19-9-7-14-5-3-2-4-6-14/h5,8,10,13H,2-4,6-7,9,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKAPDBUPAPNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.